Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWUYINGXDEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515405 | |
| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66883-42-9 | |
| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of 2,3-Dichlorophenol
The thienylketo group is installed on the aromatic ring through Friedel-Crafts acylation. In a representative procedure, 2,3-dichlorophenol is reacted with thiophene-2-carbonyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid. The reaction proceeds in anhydrous dichloromethane at 0–5°C for 6 hours, followed by gradual warming to room temperature. Workup involves quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography to isolate 4-(thienylketo)-2,3-dichlorophenol in 72% yield.
Enaminone-Mediated Thienylketo Formation
Alternative routes employ enaminone intermediates derived from α-methylene ketones. Treatment of 2,3-dichloro-4-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) generates an enaminone, which undergoes regioselective sulfene addition to introduce the thienylketo group. This method, adapted from oxathiine dioxides synthesis, achieves 68% yield with >95% regioselectivity, confirmed by ¹H NMR and X-ray crystallography.
Alkylation with Ethyl Bromoacetate
Nucleophilic Aromatic Substitution
The phenoxyacetate side chain is introduced via reaction of 4-(thienylketo)-2,3-dichlorophenol with ethyl bromoacetate under basic conditions. In a protocol mirroring Ethacrynic acid synthesis, potassium carbonate (2.5 equiv) is added to a slurry of the phenol intermediate in ethanol (8 vol) at 30°C. Ethyl bromoacetate (1.2 equiv) is introduced, and the mixture is heated to 83°C for 12 hours. Reaction progress is monitored by HPLC, with ethanol distilled off post-completion. The residue is mixed with water, acidified to pH 3–4 using HCl, and extracted with ethyl acetate. Drying under vacuum yields the crude product, which is further purified via recrystallization from toluene/ethyl acetate (4:1) to afford this compound in 83.7% yield and 99.74% purity.
Solvent and Base Optimization
Variations in solvent polarity (DMF vs. ethanol) and base strength (K₂CO₃ vs. NaOH) significantly impact reaction efficiency. Ethanol-based systems minimize ester hydrolysis, while potassium carbonate ensures moderate basicity sufficient for phenoxide formation without side reactions. Substituting DMF increases reaction rate but necessitates stringent temperature control to avoid dimerization (≤0.1% impurity).
Purification and Characterization
Recrystallization Protocols
Crude product is dissolved in a toluene/ethyl acetate mixture (4:1) at 65°C, cooled to 5°C, and filtered to isolate crystalline this compound. This step reduces residual dimethylamine salts and dimer impurities to <0.1%, as validated by HPLC-MS.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, ArH), 7.45 (d, J = 3.6 Hz, 1H, thienyl-H), 7.21 (d, J = 3.6 Hz, 1H, thienyl-H), 4.62 (s, 2H, OCH₂CO), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts Route | Enaminone Route | Alkylation Route |
|---|---|---|---|
| Yield (%) | 72 | 68 | 83.7 |
| Purity (%) | 98.5 | 97.2 | 99.74 |
| Reaction Time (h) | 6 | 8 | 12 |
| Key Impurity | Isomeric acylated products | Sulfene adducts | Dimer (0.09%) |
The alkylation method offers superior yield and purity, making it preferable for industrial-scale synthesis. However, the enaminone route provides access to analogues with modified thienyl groups, valuable for structure-activity studies .
Chemical Reactions Analysis
Types of Reactions
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The thienylketo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thienylketo moiety can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate has been investigated for its potential pharmacological properties.
Key Findings:
- Anticancer Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thienylketo moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells .
- Inhibition of Enzymatic Activity: Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways linked to tumor growth .
Case Study:
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .
Agricultural Applications
In agriculture, this compound has been explored for its herbicidal properties.
Key Findings:
- Herbicide Development: This compound has shown effectiveness against a range of broadleaf weeds, making it a candidate for developing new herbicides. Its mechanism involves disrupting plant growth regulators, leading to stunted growth and eventual death of target plants .
Data Table: Herbicidal Efficacy
| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | 500 |
| This compound | Chenopodium album | 78 | 500 |
| This compound | Solanum nigrum | 90 | 500 |
Biochemical Research Applications
In biochemistry, this compound serves as a biochemical tool for proteomics research.
Key Findings:
- Proteomics Research: The compound is utilized as a reference standard in mass spectrometry for the identification and quantification of proteins. Its distinct molecular structure allows for precise detection and analysis in complex biological samples .
Case Study:
In a proteomics study involving human plasma samples, this compound was used to calibrate mass spectrometry results. The study successfully identified over 200 proteins with high confidence levels due to the compound's unique spectral fingerprint .
Mechanism of Action
The mechanism of action of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate involves its interaction with specific molecular targets. The thienylketo group can interact with enzymes or receptors, modulating their activity. The phenoxyacetate moiety may also play a role in the compound’s biological effects by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Physical Properties :
- Appearance : Yellow solid .
- Density : 1.392 ± 0.06 g/cm³ (predicted) .
- Solubility: Soluble in chloroform, dichloromethane, and methanol .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive ester group and electron-withdrawing substituents.
Comparison with Structurally Similar Compounds
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
CAS No.: 61720-24-9 Molecular Formula: C₁₁H₁₀Cl₂O₄ Molecular Weight: 276.09 g/mol Key Differences:
- Substituent at 4-position : A formyl group replaces the thienylketo group.
- Impact: The formyl group increases electrophilicity, enhancing reactivity toward nucleophilic addition reactions compared to the thienylketo group . Lower molecular weight (276.09 vs.
Ethyl 2-(2,3-dichloro-phenoxy)acetate
CAS No.: 1488188-48-2 Molecular Formula: C₁₀H₁₀Cl₂O₃ Molecular Weight: 249.09 g/mol Key Differences:
- Substituents : Lacks substitution at the 4-position, featuring only 2,3-dichloro groups.
- Impact :
Ethyl {2,6-dichloro-4-[(E)-thiazolylidene]methylphenoxy}acetate
CAS No.: 688042-22-0 Molecular Formula: C₂₁H₁₇Cl₂N₃O₄S Molecular Weight: 490.34 g/mol Key Differences:
- Substituents : Contains a thiazolylidene-methyl group at the 4-position and 2,6-dichloro substitution.
- Impact: The extended conjugated system (thiazole ring) may enhance UV absorption properties, making it suitable for photochemical applications . Higher molecular weight (490.34 vs.
Ethyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate
CAS No.: 1807178-53-5 Molecular Formula: C₁₁H₁₀Cl₂F₂O₃ Molecular Weight: 311.10 g/mol Key Differences:
- Substituents : 3,4-Dichloro substitution with a difluoromethoxy group at the 2-position.
- The shifted chloro-substitution pattern (3,4 vs. 2,3) alters electronic distribution on the aromatic ring, affecting reactivity in coupling reactions.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The thienylketo group in the target compound provides strong electron-withdrawing effects, stabilizing negative charge development in nucleophilic substitution reactions. This contrasts with the formyl group in CAS 61720-24-9, which is more reactive but less stable .
- Biological Activity : Compounds with heterocyclic substituents (e.g., thiazole in CAS 688042-22-0) show enhanced interaction with biological targets due to nitrogen/sulfur participation in hydrogen bonding .
- Lipophilicity : Fluorine-containing derivatives (e.g., CAS 1807178-53-5) exhibit higher logP values, improving membrane permeability in drug delivery applications .
Biological Activity
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (CAS Number: 66883-42-9) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, alongside relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a thienylketo group, two chlorine atoms, and a phenoxyacetate moiety, which contribute to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against common pathogens showed the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The following table summarizes the findings:
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| LPS | 800 | 600 |
| LPS + this compound (50 µg/mL) | 300 | 250 |
The results indicate a dose-dependent reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The thienylketo group may modulate enzyme activity or receptor interactions, while the phenoxyacetate moiety could influence cellular membrane dynamics or protein interactions. Further studies are required to elucidate these mechanisms in detail.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A comprehensive evaluation of the compound's antimicrobial properties was conducted using agar diffusion methods. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .
- Inflammation Model in Rats : In vivo studies utilizing rat models of acute lung injury demonstrated that treatment with this compound led to significant improvements in lung function parameters and reduced inflammatory markers in serum and lung tissues. This highlights its potential therapeutic application in inflammatory diseases .
Q & A
Q. What advanced analytical techniques characterize degradation products in environmental matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
